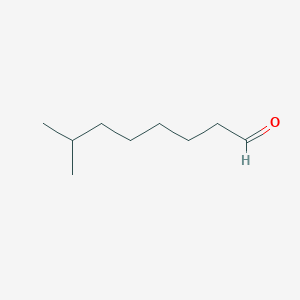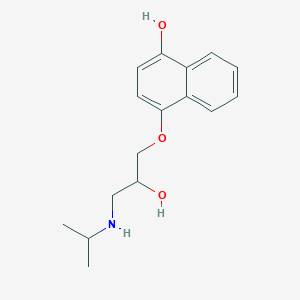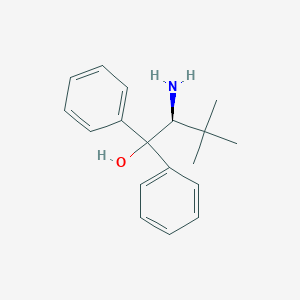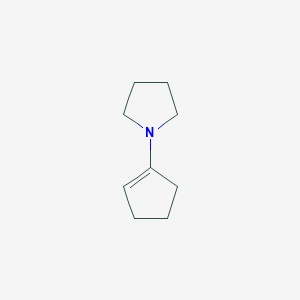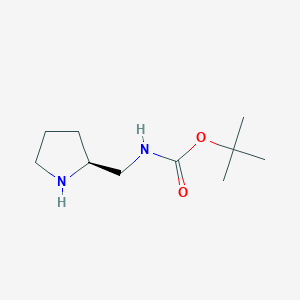
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
-(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, also known as SBPMC, is an organic compound that belongs to the class of carbamates. It is a versatile reagent used in organic synthesis and has been employed in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. SBPMC is a chiral carbamate, with its two enantiomers having different properties and applications.
Scientific Research Applications
Chiral Auxiliaries in Stereoselective Synthesis
Chiral sulfinamides, including derivatives related to (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, are pivotal in the stereoselective synthesis of amines and their derivatives. Enantiopure tert-butanesulfinamide, a compound closely related, has been extensively utilized as a chiral auxiliary, showcasing its importance in asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structure of many natural products and pharmacologically active molecules (Philip et al., 2020).
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Although not directly linked to this compound, the environmental behavior of synthetic phenolic antioxidants (SPAs) provides insight into the fate of similar organic compounds in various matrices, including their detection in human tissues and environmental samples. The study highlights the significance of understanding the environmental and human health implications of widely used chemical additives (Liu & Mabury, 2020).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structural element in this compound, is extensively used in medicinal chemistry for drug discovery, emphasizing its versatility and significant role in enhancing pharmacophoric properties. This scaffold contributes to the stereochemistry of molecules, enabling the exploration of pharmacophore space and the design of compounds with varied biological activities (Li Petri et al., 2021).
Biodegradation and Environmental Fate of ETBE
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to this compound, underscore the microbial capacity to degrade ether oxygenates under aerobic conditions, offering insights into the potential environmental pathways and microbial interactions relevant to similar compounds (Thornton et al., 2020).
Ethyl Carbamate in Foods and Beverages
Investigations into the presence and formation mechanisms of ethyl carbamate, a compound similar in functional group structure to this compound, in fermented foods and beverages highlight the importance of monitoring and understanding the chemical transformations of carbamates in various matrices for health and safety assessments (Weber & Sharypov, 2009).
properties
IUPAC Name |
tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628699 |
Source


|
| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141774-70-1 |
Source


|
| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-N-Boc-aminomethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




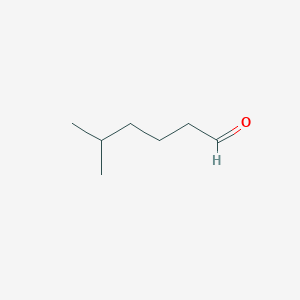


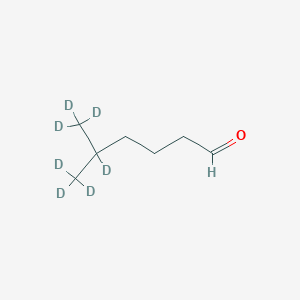
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
